molecular formula C7H16Cl2Si B078623 Hexylmethyldichlorosilane CAS No. 14799-94-1

Hexylmethyldichlorosilane

Cat. No.: B078623
CAS No.: 14799-94-1
M. Wt: 199.19 g/mol
InChI Key: KKRMHVJQWMXYBZ-UHFFFAOYSA-N
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Description

Hexylmethyldichlorosilane is an organosilicon compound with the molecular formula C₇H₁₆Cl₂Si. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity due to the presence of silicon-chlorine bonds, which makes it a valuable intermediate in the synthesis of other organosilicon compounds.

Scientific Research Applications

Hexylmethyldichlorosilane has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other organosilicon compounds, which are valuable in the production of silicone polymers and resins.

    Biology: The compound is used in the modification of biomolecules to improve their stability and functionality.

    Medicine: this compound derivatives are explored for their potential use in drug delivery systems and as antimicrobial agents.

    Industry: It is used in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.

Safety and Hazards

Dichlorohexylmethylsilane is classified as dangerous . It can cause severe skin burns and eye damage. It is also a combustible liquid and may be corrosive to metals . Safety measures include wearing protective gloves, clothing, and eye/face protection, and avoiding contact with skin and eyes .

Future Directions

While specific future directions for Dichlorohexylmethylsilane are not available, research in the field of organosilicon compounds is ongoing, with potential applications in various areas such as materials science, pharmaceuticals, and chemical synthesis .

Preparation Methods

Hexylmethyldichlorosilane can be synthesized through several methods. One common synthetic route involves the reaction of hexylmagnesium bromide with methyltrichlorosilane. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction conditions often include a temperature range of 0-50°C and the use of a solvent like tetrahydrofuran.

Industrial production methods may involve the direct chlorination of hexylmethylsilane in the presence of a catalyst. This method allows for the large-scale production of dichlorohexylmethylsilane with high yield and purity.

Chemical Reactions Analysis

Hexylmethyldichlorosilane undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other groups, such as alkoxy or amino groups, using reagents like alcohols or amines.

    Hydrolysis: In the presence of water, dichlorohexylmethylsilane hydrolyzes to form hexylmethylsilanediol and hydrochloric acid.

    Reduction: The compound can be reduced to hexylmethylsilane using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include solvents like tetrahydrofuran, catalysts such as platinum or palladium, and temperature ranges from -20°C to 100°C. Major products formed from these reactions include hexylmethylsilanediol, hexylmethylsilane, and various substituted organosilicon compounds.

Mechanism of Action

The mechanism of action of dichlorohexylmethylsilane involves the reactivity of the silicon-chlorine bonds. These bonds can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. This reactivity allows the compound to modify other molecules and form new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used in the reactions.

Comparison with Similar Compounds

Hexylmethyldichlorosilane can be compared with other similar compounds, such as dichloromethylsilane and dichlorophenylmethylsilane. While all these compounds contain silicon-chlorine bonds, dichlorohexylmethylsilane is unique due to the presence of a hexyl group, which imparts different physical and chemical properties. For example, dichlorohexylmethylsilane has a higher boiling point and different solubility characteristics compared to dichloromethylsilane and dichlorophenylmethylsilane.

Similar compounds include:

  • Dichloromethylsilane
  • Dichlorophenylmethylsilane
  • Dichlorooctylmethylsilane

These compounds share similar reactivity but differ in their alkyl or aryl substituents, which influence their specific applications and properties.

Properties

IUPAC Name

dichloro-hexyl-methylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16Cl2Si/c1-3-4-5-6-7-10(2,8)9/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKRMHVJQWMXYBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC[Si](C)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

88002-83-9
Record name Silane, dichlorohexylmethyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88002-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID90884770
Record name Silane, dichlorohexylmethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14799-94-1
Record name Dichlorohexylmethylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14799-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexylmethyldichlorosilane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014799941
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, dichlorohexylmethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Silane, dichlorohexylmethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90884770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HEXYLMETHYLDICHLOROSILANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/798Y7DR4MN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

In the same apparatus and procedure as Example 1 above, 0.15 g (0.75 mmol) of tri-n-butylphosphine, 0.90 g (7.5 mmol) of 1-chlorohexane, and 3.90 ml (37.5 mmol) of methyldichlorosilane were reacted at 150° C. for 12 hrs. The resulting mixture was distilled to give 0.25 g of 2,2-dichloro-2-silaoctane (yield:16%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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